molecular formula C9H7BrCl2O2 B11834183 Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Cat. No.: B11834183
M. Wt: 297.96 g/mol
InChI Key: YAVTWKCPXWERNT-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dichlorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate: Characterized by the presence of bromine and chlorine atoms on the phenyl ring.

    Methyl 2-(4-bromo-phenyl)acetate: Lacks the additional chlorine atoms, which can affect its reactivity and applications.

    Methyl 2-(2,5-dichloro-phenyl)acetate: Lacks the bromine atom, which can also influence its chemical properties and uses.

Uniqueness

This compound is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and potential applications in various fields. This combination of halogens can also provide distinct electronic and steric effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3

InChI Key

YAVTWKCPXWERNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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